2-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile
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Overview
Description
2-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile is a complex organic compound characterized by its spirocyclic structure and the presence of a phenyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the ring-closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles. The phenyl group can be introduced through a subsequent electrophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: : The benzonitrile group can be oxidized to form benzoic acid derivatives.
Reduction: : The nitrile group can be reduced to form primary amines.
Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines and alcohols can be used, often with the aid of a base.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Primary amines.
Substitution: : Sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology
In biological research, 2-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile can be employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Industry
In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which 2-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.3]heptane derivatives: : These compounds share the spirocyclic core but may differ in the substituents attached to the rings.
Benzonitrile derivatives: : Compounds with similar benzonitrile groups but different core structures.
Uniqueness
2-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile is unique due to its combination of the spirocyclic structure, phenyl group, and benzonitrile moiety, which together confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c20-12-16-8-4-5-9-18(16)24(22,23)21-13-19(14-21)10-17(11-19)15-6-2-1-3-7-15/h1-9,17H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUGAEUPXICPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)S(=O)(=O)C3=CC=CC=C3C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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